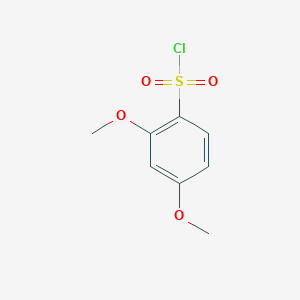

4-Chloro-2,5-dimethylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2,5-dimethylbenzenesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their various applications in medicinal chemistry and other fields. While the specific compound 4-Chloro-2,5-dimethylbenzenesulfonamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their potential applications, including anticancer properties and as intermediates in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of chlorobenzenesulfonyl chloride with different amines in the presence of a base, as seen in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide . Another method includes the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These methods highlight the versatility of sulfonamide chemistry in generating a variety of compounds with potential biological activity.

Molecular Structure Analysis

The molecular and electronic structures of these compounds have been characterized using techniques such as X-ray single crystal diffraction and ab initio quantum-chemical calculations . The crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been determined, revealing their organization as molecular crystals with hydrogen bonds of the C-H⋯O type . Additionally, the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide has been studied using spectroscopic methods and density functional theory (DFT), providing insights into its vibrational wavenumbers and molecular orbital energies .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids leads to the production of diaryl sulfone and N-phenylbenzenesulfonamide derivatives . This demonstrates the reactivity of chloroaniline derivatives, which can be harnessed for the synthesis of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the non-linear optical (NLO) properties of 2,4-dichloro-N-phenethylbenzenesulfonamide have been investigated, revealing its potential for applications in NLO materials . The thermogravimetric and spectroscopic characterization of a copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide provides additional information on the stability and electronic characteristics of sulfonamide complexes .

科学研究应用

It’s also important to note that the use of this compound should be done by trained professionals in a controlled environment, as it may pose certain safety risks .

The compound has a molecular weight of 219.69 and a melting point of 190-192°C . It’s insoluble in water and should be stored at room temperature .

The compound has a molecular weight of 219.69 and a melting point of 190-192°C . It’s insoluble in water and should be stored at room temperature .

属性

IUPAC Name |

4-chloro-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCIOQWHXYICL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370907 |

Source

|

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethylbenzenesulfonamide | |

CAS RN |

219689-73-3 |

Source

|

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。